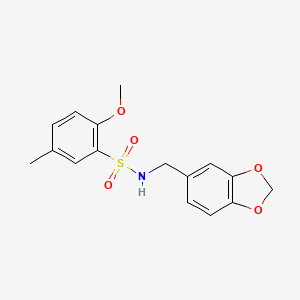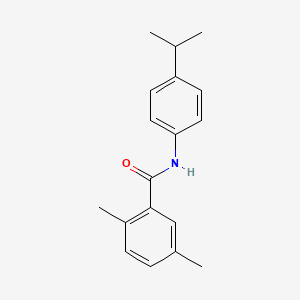
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide, also known as BDBM, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BDBM is a sulfonamide derivative that has been synthesized through a variety of methods.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide might interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.
Biochemical Pathways
Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide might affect similar pathways, leading to downstream effects on cell division and growth.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide might have similar effects, leading to the inhibition of cancer cell growth and survival.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is hypothesized that this compound may interact with certain enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
This includes investigations into any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-3-5-14(20-2)16(7-11)23(18,19)17-9-12-4-6-13-15(8-12)22-10-21-13/h3-8,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMNBVFCJRQOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5718063.png)

![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718082.png)




![4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)
![5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5718143.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)
![N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5718151.png)
